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Introduction
5-Carboxy-X-rhodamine (5-ROX) is a fluorescent dye commonly used for labeling

oligonucleotides. Its bright fluorescence and distinct spectral properties make it a valuable tool

in various molecular biology applications, including quantitative PCR (qPCR), fluorescence

resonance energy transfer (FRET), and DNA sequencing.[1][2] This document provides a

detailed protocol for the covalent labeling of amino-modified oligonucleotides with 5-ROX using

an N-hydroxysuccinimide (NHS) ester derivative. The 5-ROX NHS ester reacts specifically with

primary amines to form a stable amide bond, ensuring a robustly labeled final product.[3][4][5]

Principle of the Reaction
The labeling strategy involves the reaction of a 5-ROX NHS ester with an oligonucleotide that

has been synthesized to contain a primary amine group. This amine is typically introduced at

the 5' or 3' terminus, or internally, via a modified phosphoramidite during oligonucleotide

synthesis.[6] The NHS ester is a highly reactive group that readily couples with the primary

amine in a slightly alkaline environment (pH 8.5-9.0), leading to the formation of a stable amide

linkage and the release of N-hydroxysuccinimide.[3][7]
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The efficiency of the labeling reaction and the final yield of the purified 5-ROX labeled

oligonucleotide can be influenced by several factors, including the purity of the starting

materials, reaction conditions, and the purification method employed. Below is a summary of

typical quantitative data associated with this protocol.

Parameter Typical Value Notes

Oligonucleotide Scale 0.2 µmol
Starting amount of amino-

modified oligonucleotide.

5-ROX NHS Ester 10-20 fold molar excess

A surplus of the dye ensures

efficient labeling of the

oligonucleotide.

Reaction Time 2-16 hours

Overnight incubation is often

convenient and can lead to

higher yields.[7]

Labeling Efficiency >90%

As determined by HPLC or gel

electrophoresis analysis of the

crude reaction mixture.

Purification Method Reverse-Phase HPLC

Recommended for

fluorescently labeled

oligonucleotides to ensure high

purity.[8][9]

Final Yield (Post-Purification) 15-30 nmol

Yields can vary based on

oligonucleotide length and

purification efficiency.[6]
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Caption: Workflow for labeling oligonucleotides with 5-ROX.

Detailed Experimental Protocol
This protocol is optimized for labeling approximately 100 µg of a 5'-amino-modified

oligonucleotide with a length of 18-24 bases.[10][11] The reaction can be scaled up or down,

but the concentrations of the components should remain consistent.[11]
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Materials and Reagents
Amino-modified oligonucleotide (desalted or purified)

5-ROX NHS Ester

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3]

0.1 M Sodium Bicarbonate or Sodium Tetraborate buffer, pH 8.5-9.0[7][10]

Nuclease-free water

Ethanol

3 M Sodium Acetate

Equipment
Microcentrifuge

Vortex mixer

Thermomixer or incubator

HPLC system with a reverse-phase column (C8 or C18)

UV-Vis spectrophotometer

Lyophilizer or vacuum concentrator

Procedure
1. Preparation of the Amino-Modified Oligonucleotide

1.1. Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration

of 1-5 mg/mL. For a 24-mer, 100 µg is approximately 13 nmol. 1.2. If the oligonucleotide was

deprotected with AMA, a desalting step is recommended to remove any residual methylamine,

which can react with the NHS ester.[7]
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2. Preparation of the 5-ROX NHS Ester Solution

2.1. Immediately before use, dissolve the 5-ROX NHS ester in anhydrous DMSO or DMF to a

concentration of 10 mg/mL.[7] Reactive dyes are not stable in solution for extended periods.[4]

2.2. Vortex the solution until the dye is completely dissolved.

3. Labeling Reaction

3.1. In a microcentrifuge tube, combine the following:

100 µg of amino-modified oligonucleotide solution
Add 0.1 M sodium bicarbonate buffer (pH 9.0) to a final volume that will result in a 1:9 ratio of
buffer to oligo solution.[7] For example, if you have 90 µL of oligo solution, add 10 µL of 1 M
sodium bicarbonate buffer (to be diluted to 0.1M final concentration in the reaction). A final
pH of 8.5-9.0 is crucial for the reaction.[7] 3.2. Add a 10-20 fold molar excess of the
dissolved 5-ROX NHS ester to the oligonucleotide solution. 3.3. Vortex the reaction mixture
gently and then incubate at room temperature (20-25°C) for 2-4 hours, or overnight in the
dark.[7] Protecting the reaction from light is important to prevent photobleaching of the
fluorescent dye.

4. Purification of the 5-ROX Labeled Oligonucleotide

Purification is essential to remove the unreacted 5-ROX NHS ester and any unlabeled

oligonucleotide. Reverse-phase HPLC is the recommended method for achieving high purity of

fluorescently labeled oligonucleotides.[8][9]

4.1. Ethanol Precipitation (Optional Pre-purification Step)

4.1.1. To the reaction mixture, add 1/10th volume of 3 M sodium acetate. 4.1.2. Add 3 volumes

of cold absolute ethanol. 4.1.3. Mix well and incubate at -20°C for at least 30 minutes. 4.1.4.

Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes. 4.1.5. Carefully decant the

supernatant, which contains the majority of the unreacted dye. 4.1.6. Wash the pellet with cold

70% ethanol and centrifuge again. 4.1.7. Remove the supernatant and dry the pellet under

vacuum.

4.2. Reverse-Phase HPLC Purification
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4.2.1. Resuspend the dried pellet (or the crude reaction mixture) in 0.1 M Triethylammonium

Acetate (TEAA). 4.2.2. Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18).

4.2.3. Elute the labeled oligonucleotide using a linear gradient of acetonitrile in 0.1 M TEAA. A

typical gradient is 5-65% acetonitrile over 30 minutes.[11] 4.2.4. Monitor the elution at 260 nm

(for the oligonucleotide) and ~570 nm (for 5-ROX). The labeled oligonucleotide will elute later

than the unlabeled oligonucleotide due to the hydrophobicity of the dye. 4.2.5. Collect the

fractions corresponding to the dual-absorbance peak of the 5-ROX labeled oligonucleotide.

4.2.6. Lyophilize or vacuum concentrate the purified fractions.

5. Quality Control and Quantification

5.1. Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

5.2. Measure the absorbance at 260 nm and the excitation maximum of 5-ROX (~570 nm) to

determine the concentration of the oligonucleotide and the dye. 5.3. The degree of labeling

(dye-to-oligo ratio) can be calculated from these absorbance values. 5.4. Purity can be

assessed by analytical HPLC or denaturing polyacrylamide gel electrophoresis (PAGE). The

labeled oligonucleotide will migrate differently than the unlabeled species.

Troubleshooting
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Issue Possible Cause Suggested Solution

Low Labeling Efficiency
Incorrect pH of the reaction

buffer.

Ensure the pH of the labeling

buffer is between 8.5 and 9.0.

[12]

Inactive 5-ROX NHS ester.

Use freshly prepared 5-ROX

NHS ester solution. Store the

solid dye desiccated and

protected from light at -20°C.

[3]

Presence of primary amines in

the oligonucleotide solution.

If the oligonucleotide was

deprotected with AMA, perform

a desalting step prior to

labeling.[7]

Multiple Peaks in HPLC
Incomplete reaction or side

reactions.

Optimize reaction time and

temperature. Ensure the purity

of the starting amino-modified

oligonucleotide.

Degradation of the

oligonucleotide or dye.

Protect the reaction from light

and avoid harsh conditions.

Difficulty in Purification
Co-elution of unreacted dye

and labeled oligonucleotide.

Optimize the HPLC gradient to

achieve better separation. An

initial ethanol precipitation can

help remove a significant

portion of the free dye.

Conclusion
This protocol provides a reliable method for the synthesis of 5-ROX labeled oligonucleotides.

The resulting fluorescently labeled probes are suitable for a wide range of applications in

molecular biology and diagnostics. Adherence to the outlined steps, particularly regarding

buffer pH, reagent freshness, and purification, is critical for obtaining a high-quality product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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